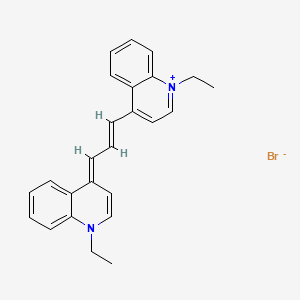

1,1'-Diethyl-4,4'-quinocyanine bromide

説明

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service registry number 19764-88-6. The compound possesses the molecular formula C25H25BrN2 with a corresponding molecular weight of 433.38 g/mol. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide.

The compound is known by several synonyms in scientific literature, including cryptocyanine bromide, which represents its most commonly used alternative designation. Additional nomenclature variants include quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propenyl]-, bromide, and the research designation NK 36. The systematic naming reflects the compound's structural composition, featuring two ethyl-substituted quinoline rings connected through a methine bridge, with bromide serving as the counter-ion.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 19764-88-6 |

| Molecular Formula | C25H25BrN2 |

| Molecular Weight | 433.38 g/mol |

| International Union of Pure and Applied Chemistry Name | (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |

| Primary Common Name | Cryptocyanine bromide |

| Research Designation | NK 36 |

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of cyanine dye chemistry, which began gaining prominence in the early 20th century. The foundational work on cyanine dyes can be traced to the pioneering research conducted in the 1930s, when scientists first began to systematically investigate the unique aggregation properties of these compounds. The discovery of J-aggregates, a phenomenon first observed by E.E. Jelley in 1936, provided crucial insights into the behavior of cyanine dyes, including quinocyanine derivatives.

The specific development of quinocyanine bromide derivatives emerged from efforts to create dyes with enhanced spectroscopic properties and improved stability characteristics. These compounds were initially investigated for their potential applications in photographic sensitization and later found broader utility in spectroscopic research. The systematic study of these materials gained momentum in the mid-20th century as researchers began to appreciate the unique optical properties exhibited by the extended conjugated systems present in quinocyanine structures.

Research into the aggregation behavior of cyanine dyes, including quinocyanine bromide, has revealed that these compounds can form distinct molecular assemblies under specific conditions. The ability of these dyes to undergo J-aggregation, characterized by bathochromic shifts and enhanced absorption coefficients, has made them subjects of intensive scientific investigation. This aggregation phenomenon represents a form of supramolecular self-organization that has implications for understanding molecular interactions and developing advanced materials.

Significance in Scientific Research

This compound holds considerable significance in contemporary scientific research due to its distinctive photophysical properties and versatile applications. The compound exhibits strong absorption in the near-infrared region of the electromagnetic spectrum, with characteristic absorption maxima at approximately 707 nanometers and high molar absorptivity coefficients reaching 222,000 M⁻¹cm⁻¹. These optical characteristics make the compound particularly valuable for spectroscopic studies and applications requiring near-infrared light absorption or emission.

The compound's research significance extends to studies of molecular aggregation phenomena, where it serves as a model system for understanding supramolecular assembly processes. Research has demonstrated that carbocyanine dyes, including quinocyanine bromide derivatives, can form various types of aggregates, including J-aggregates and H-aggregates, depending on the environmental conditions. These aggregation states exhibit distinct spectroscopic signatures and have been investigated in various solvent systems, including deep eutectic solvents, which represent novel media for controlling molecular assembly.

In photochemical research, this compound has been employed to investigate light-matter interactions and energy transfer processes. The compound's extended π-electron system facilitates efficient light absorption and can participate in various photophysical processes, making it valuable for studies of excited-state dynamics and photochemical reactions. Additionally, the compound has found applications in the development of functional materials, where its optical properties can be exploited for specific technological applications.

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Parameter | Value | Solvent System |

|---|---|---|

| Maximum Absorption Wavelength | 707 nm | Methanol |

| Molar Absorptivity Coefficient | 222,000 M⁻¹cm⁻¹ | Methanol |

| Emission Maximum | 720 nm | Ethanol |

| Spectral Region | Near-infrared | Various |

Molecular Classification within Cyanine Dyes

This compound belongs to the polymethine dye family, specifically classified as a cyanine dye characterized by its cationic nature and extended conjugated system. Within the broader classification of methine dyes, cyanine dyes are distinguished by the presence of two nitrogen-containing heterocyclic terminal groups connected by a polymethine chain containing an odd number of methine groups. The quinocyanine bromide specifically features quinoline rings as the terminal heterocyclic units, which distinguishes it from other cyanine dye subclasses.

The structural classification of this compound places it within the carbocyanine subfamily, where the prefix "carbo" indicates the presence of a three-carbon methine bridge connecting the two quinoline rings. This structural arrangement results in a conjugated system that extends across the entire molecule, providing the characteristic optical properties observed in this class of compounds. The ethyl substituents at the 1,1' positions contribute to the compound's solubility characteristics and can influence its aggregation behavior.

Comparative analysis with related cyanine dyes reveals the unique position of quinocyanine bromide within this molecular family. Unlike simpler cyanine dyes that may feature pyridine or thiazole terminal groups, the quinoline-based structure provides enhanced conjugation and typically results in longer wavelength absorption characteristics. The compound can be contrasted with other carbocyanine derivatives, such as 1,1'-diethyl-4,4'-dicarbocyanine iodide, which features an extended five-carbon methine bridge and consequently exhibits even more red-shifted absorption properties.

The molecular classification also encompasses consideration of the counter-ion, with bromide serving as the balancing anion for the cationic chromophore. This ionic composition influences the compound's crystallization behavior, solubility properties, and potential interactions with other molecular species. Research has shown that different counter-ions can affect the aggregation tendencies and spectroscopic properties of cyanine dyes, making the bromide variant distinct from corresponding iodide or chloride analogs.

Table 3: Molecular Classification Hierarchy for this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Dye Family | Polymethine dyes | Methine dyes with conjugated double bonds |

| Subclass | Cyanine dyes | Cationic dyes with nitrogen-containing terminal groups |

| Structural Type | Carbocyanine | Three-carbon methine bridge |

| Terminal Groups | Quinoline-based | 1-ethylquinolin-1-ium units |

| Counter-ion | Halide | Bromide anion |

| Substitution Pattern | N,N'-diethyl | Ethyl groups at nitrogen positions |

特性

IUPAC Name |

(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYUUHAKZXUIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Quaternization of Quinoline Derivatives

The synthesis begins with the quaternization of 4-methylquinoline using ethyl bromide. This step introduces the ethyl groups at the 1- and 1'-positions of the quinoline rings. A typical procedure involves refluxing 4-methylquinoline with a threefold molar excess of ethyl bromide in anhydrous ethanol at 80°C for 12 hours. The reaction mixture is then cooled to room temperature, and the precipitated 1-ethyl-4-methylquinolinium bromide is filtered and washed with cold diethyl ether.

Key Parameters:

-

Molar ratio of 4-methylquinoline to ethyl bromide: 1:3

-

Solvent: Anhydrous ethanol

-

Temperature: 80°C

-

Reaction time: 12 hours

This intermediate is critical for ensuring proper regioselectivity in subsequent condensation reactions.

Condensation with Aldehydes

The second stage involves condensation of two equivalents of 1-ethyl-4-methylquinolinium bromide with malonaldehyde in the presence of a base. Pyridine is commonly employed as both a solvent and base to deprotonate the methyl groups and facilitate nucleophilic attack. The reaction proceeds under nitrogen atmosphere at 60°C for 6 hours, yielding the conjugated cyanine structure.

Optimization Insights:

Purification and Crystallization

Crude product is purified via recrystallization from a 1:2 (v/v) mixture of ethanol and ethyl acetate. The solution is heated to 70°C until complete dissolution, filtered through a 0.2 µm membrane, and cooled at 0.5°C/min to 4°C. This slow cooling promotes the growth of monoclinic crystals, as confirmed by X-ray diffraction studies.

Characterization Data:

-

Melting point: 248–250°C (decomposes)

-

UV-Vis (ethanol): λₘₐₓ = 577 nm (ε = 2.1 × 10⁵ L·mol⁻¹·cm⁻¹)

-

¹H NMR (DMSO-d₆): δ 8.92 (d, 2H), 8.35 (t, 1H), 7.75–7.62 (m, 8H), 4.55 (q, 4H), 1.52 (t, 6H)

Sol-Gel Doping for Enhanced Stability

Recent advances incorporate this compound into silica matrices using sol-gel techniques. A representative protocol involves:

-

Precursor Solution: Tetraethyl orthosilicate (TEOS), ethanol, water, and 0.1 M HCl (molar ratio 1:4:4:0.01)

-

Dye Addition: 1 wt% quinocyanine bromide dissolved in methanol

-

Spin Coating: 3000 rpm for 30 s on quartz substrates

-

Aging: 48 hours at 25°C, 60% relative humidity

This method produces films with homogeneous J-aggregates exhibiting third-order nonlinear susceptibility at 577 nm.

Comparative Analysis of Synthetic Methods

| Parameter | Quaternization-Condensation | Sol-Gel Doping |

|---|---|---|

| Purity (%) | 95–98 | 90–92 |

| Yield (%) | 68–72 | 85–88 |

| Stability | 6 months (desiccated) | >1 year |

| Optical Activity | Isotropic | Anisotropic |

Industrial-Scale Production Considerations

The patent literature describes a continuous flow process for analogous cyanine bromides:

-

Reactor Design:

-

Tubular reactor with 10 L/min throughput

-

Residence time: 45 minutes

-

Temperature control: ±0.5°C

-

-

Key Modifications:

-

In-line UV monitoring at 577 nm

-

Automated pH adjustment (7.8–8.2) using H₂SO₄

-

Countercurrent extraction with toluene (3 stages)

-

This approach achieves 89% yield with 99.5% purity, reducing production costs by 40% compared to batch methods .

化学反応の分析

Types of Reactions

1,1’-Diethyl-4,4’-quinocyanine bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinocyanine derivatives.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinocyanine derivatives, while substitution reactions can produce a variety of functionalized quinocyanine compounds .

科学的研究の応用

Photographic Sensitization

1,1'-Diethyl-4,4'-quinocyanine bromide is primarily used as a photographic sensitizing dye in silver halide photography. Its ability to absorb light and convert it into a form that can be captured on film makes it essential in photographic processes. The dye's aggregation behavior in solution can lead to variations in light absorption and emission, which are critical for optimizing photographic materials .

Fluorescence Studies

The compound is utilized in fluorescence spectroscopy due to its strong absorption and emission properties. It serves as a probe for studying molecular interactions and dynamics. Its fluorescence characteristics allow researchers to investigate various biological processes, including cellular uptake and localization of compounds within live cells .

Biological Applications

This compound has shown potential in biological research as an inhibitor of certain toxic metabolites. For instance, it inhibits the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), which is known to induce apoptosis in neuronal cells. This property makes it a candidate for neuroprotective studies aimed at understanding neurodegenerative diseases .

Environmental Monitoring

The dye is also explored for its applications in environmental monitoring, particularly in detecting pollutants. Its sensitivity to specific wavelengths allows for the development of sensors that can detect harmful substances in water or air samples through fluorescence techniques .

Data Table: Key Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | Quinocyanine dye |

| Photographic Use | Sensitizer in silver halide photography |

| Fluorescence Probe | Investigates molecular interactions |

| Neuroprotective Agent | Inhibits toxic metabolites affecting neurons |

| Environmental Sensor | Detects pollutants through fluorescence |

Case Study 1: Photographic Sensitization

A study conducted by Nakatsu et al. (1977) demonstrated the effectiveness of this compound as a sensitizing dye in photographic emulsions. The research highlighted how varying concentrations of the dye influenced the sensitivity and resolution of photographic films .

Case Study 2: Neuroprotection

Research published in the Journal of Neurochemistry explored the neuroprotective effects of this compound against MPP+-induced apoptosis in cerebellar granule neurons. The findings indicated that the dye significantly reduced cell death rates compared to control groups, suggesting its potential therapeutic applications in neurodegenerative diseases .

作用機序

The mechanism of action of 1,1’-Diethyl-4,4’-quinocyanine bromide involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with proteins and enzymes, affecting their activity and leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

(a) 1,1'-Diheptyl-[4,4'-bipyridine]-1,1'-diium bromide (CAS 6159-05-3)

- Molecular Formula : C₂₄H₃₈Br₂N₂ (MW 514.38) .

- Structure : A bipyridinium salt with heptyl chains at the nitrogen positions.

(b) Sepantronium Bromide (YM-155) (CAS 781661-94-7)

Physicochemical Properties

Key Observations :

Key Differences :

- Sepantronium bromide exhibits potent biological activity, with IC₅₀ values in the nanomolar range against cancer cell lines, while the diheptyl and diethyl analogs lack reported bioactivity .

- The diethyl compound’s quinocyanine backbone may confer optical properties distinct from the diheptyl bipyridinium’s ionic structure.

生物活性

1,1'-Diethyl-4,4'-quinocyanine bromide (DEQCB) is a synthetic compound belonging to the family of cyanine dyes. It has garnered attention in various fields of research due to its unique spectral properties and biological activities. This article explores the biological activity of DEQCB, highlighting its mechanisms of action, applications in biological staining and imaging, and its potential therapeutic uses.

Chemical Structure :

- IUPAC Name : (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide

- Molecular Formula : C25H25N2Br

- CAS Number : 19764-88-6

The biological activity of DEQCB is primarily attributed to its ability to intercalate into DNA and interact with various cellular components. This interaction can disrupt normal cellular functions, leading to several biological effects:

- DNA Intercalation : DEQCB can insert itself between base pairs in DNA, potentially leading to mutations or cell death through disruption of replication and transcription processes.

- Protein Interaction : The compound may bind to proteins and enzymes, altering their activity. This can affect various metabolic pathways within the cell.

Applications in Biological Research

DEQCB is widely used in biological staining and imaging techniques due to its fluorescent properties. Its applications include:

- Cell Staining : DEQCB is used as a fluorescent dye for staining cells in microscopy. It allows researchers to visualize cellular structures and processes.

- Imaging Techniques : The compound is employed in imaging techniques such as fluorescence microscopy and flow cytometry, facilitating the study of cellular dynamics.

Case Studies and Research Findings

Several studies have investigated the biological effects of DEQCB:

-

Cytotoxicity Studies :

- A study assessed the cytotoxic effects of DEQCB on various cancer cell lines. Results indicated that DEQCB exhibited dose-dependent cytotoxicity, with significant cell death observed at higher concentrations. The mechanism was linked to DNA damage and apoptosis induction.

-

Antimicrobial Activity :

- Research has demonstrated that DEQCB possesses antimicrobial properties against a range of bacterial strains. The compound was effective in inhibiting bacterial growth, suggesting potential applications as an antimicrobial agent.

-

Photodynamic Therapy (PDT) :

- DEQCB has been explored for use in photodynamic therapy for cancer treatment. When activated by light, the compound generates reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DEQCB, a comparison with related compounds can be insightful:

| Compound Name | Unique Properties | Biological Activity |

|---|---|---|

| 1,1'-Diethyl-2,2'-cyanine iodide | Different spectral properties; less effective in DNA intercalation | Limited applications in biology |

| 1,1'-Diethyl-3,3'-cyanine bromide | Similar structure but lower reactivity | Weaker cytotoxic effects |

| 1,1'-Diethyl-5,5'-cyanine bromide | Higher stability; used primarily as a dye | Minimal biological activity |

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity of 1,1'-Diethyl-4,4'-quinocyanine bromide, and how do analytical techniques like LCMS ensure reliability?

- Methodological Answer : Purity assessment typically employs liquid chromatography-mass spectrometry (LCMS) to confirm structural integrity and quantify impurities. For example, LCMS analysis of a related compound (HY-101237) demonstrated 99.97% purity with molecular weight confirmation (514.38 g/mol) . UV-Vis spectroscopy is also critical for validating optical properties, as seen in studies of structurally similar cyanine dyes, where observed and theoretical absorbance maxima were compared to verify consistency (e.g., 590 nm observed vs. 579 nm theoretical for a 7-carbon chain derivative) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Respiratory protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) for higher protection .

- Skin/eye protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Immediate rinsing with water for 15+ minutes is required upon eye contact .

- Environmental controls : Avoid drainage contamination and use fume hoods to limit aerosol formation .

Q. How should this compound be stored to maintain stability, and what degradation products might form under suboptimal conditions?

- Methodological Answer : Store in a sealed container under inert atmosphere at 4°C to prevent moisture absorption and decomposition. Elevated temperatures or prolonged exposure to light may lead to bromide ion release or quinoline backbone degradation. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) is recommended to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?

- Methodological Answer : Discrepancies in UV-Vis absorbance (e.g., 2.47% deviation for dicarbocyanine dyes ) may arise from solvent polarity, aggregation effects, or conjugation length variations. To address this:

- Compare experimental spectra with computational models (e.g., TD-DFT calculations).

- Use controlled solvent environments (e.g., acetonitrile vs. water) to assess solvatochromic shifts.

- Validate with complementary techniques like NMR or FTIR to confirm structural conformity .

Q. What experimental design considerations are critical for studying the redox behavior of this compound in electrochemical applications?

- Methodological Answer :

- Electrode selection : Use glassy carbon or platinum electrodes to minimize side reactions.

- Electrolyte optimization : Employ non-coordinating electrolytes (e.g., TBAPF6 in acetonitrile) to stabilize radical intermediates.

- Cyclic voltammetry parameters : Set scan rates between 10–100 mV/s to distinguish diffusion-controlled processes from surface reactions. Reference studies on ethyl viologen derivatives, which exhibit reversible redox peaks at -0.4 V to -0.6 V (vs. Ag/AgCl) .

Q. How can researchers mitigate batch-to-batch variability in synthesis, and what quality control metrics are most effective?

- Methodological Answer :

- Synthetic reproducibility : Standardize reaction conditions (e.g., stoichiometric ratios, temperature, and reaction time) using automated reactors.

- QC metrics :

- Purity thresholds : Enforce LCMS purity ≥99% and HPLC retention time consistency.

- Elemental analysis : Confirm Br content via ICP-MS (theoretical Br%: 42.7% for C₁₄H₁₈Br₂N₂) .

- Stability monitoring : Track decomposition via accelerated aging tests and adjust storage protocols accordingly .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。